trans-1,3-Diphenyl-2-propen-1-ol
Description
Historical Perspectives on Allylic Alcohols in Synthetic Methodologies
The journey of allylic alcohols in chemistry began in the mid-19th century. The simplest member of this class, allyl alcohol, was first prepared in 1856 by Auguste Cahours and August Hofmann. wikipedia.org The term "allyl" itself was coined in 1844 by Theodor Wertheim, who isolated a related derivative from garlic, Allium sativum. wikipedia.org
Early on, chemists recognized that the position adjacent to the double bond, known as the "allylic site," imparted unique reactivity. wikipedia.org The C-H bonds at this position are weaker than typical sp³ hybridized C-H bonds, making them more susceptible to reactions like oxidation. wikipedia.org This enhanced reactivity has been exploited in numerous synthetic transformations over the years.
Classic methods for preparing allylic alcohols include the allylic oxidation of alkenes, often using reagents like selenium dioxide. wikipedia.org Other foundational methods involve carbon-carbon bond-forming reactions such as the Prins reaction and the Morita-Baylis-Hillman reaction. wikipedia.org The reduction of α,β-unsaturated ketones and aldehydes, for instance through the Luche reduction, also provides a key route to these compounds. wikipedia.org More contemporary methods have expanded this toolkit, including catalytic asymmetric vinylation of aldehydes and ketones to produce chiral allylic alcohols with high enantioselectivity. organic-chemistry.org The versatility of allylic alcohols is further demonstrated by their use as precursors in rearrangements and as allylating agents in radical processes. organic-chemistry.orgacs.org
Significance of 1,3-Diarylpropene Scaffolds in Modern Chemical Synthesis
The 1,3-diarylpropene scaffold, which forms the core of trans-1,3-diphenyl-2-propen-1-ol (B1630848), is a privileged structure in organic and medicinal chemistry. This framework is found in a variety of natural and synthetic compounds that exhibit significant biological activities.
A prominent class of compounds possessing this scaffold are the chalcones, or 1,3-diaryl-2-propen-1-ones, which are biosynthetic precursors to flavonoids in plants. nih.govchemistry-online.com trans-Chalcone (1,3-diphenyl-2-propen-1-one), for example, is structurally very similar to the title alcohol, differing only by the oxidation state at the C1 position (a ketone instead of an alcohol). nih.gov Research has shown that compounds with this open-chain diarylpropene structure can possess anti-inflammatory, antioxidant, and antidiabetic properties. nih.gov The therapeutic potential of this scaffold has made it an attractive target for synthetic chemists aiming to create new molecules with valuable pharmacological profiles. nih.govresearchgate.net The synthesis of this framework is often achieved through base-catalyzed aldol (B89426) condensation reactions, such as the Claisen-Schmidt condensation between an aromatic aldehyde and an aromatic ketone. chemistry-online.com
Structural Features and Stereochemical Considerations for this compound
The structure of this compound (C₁₅H₁₄O) is defined by a three-carbon propylene (B89431) chain with phenyl substituents at both ends (C1 and C3) and a hydroxyl group at C1. nih.govsigmaaldrich.com The chemical and physical properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (E)-1,3-diphenylprop-2-en-1-ol nih.gov |
| Molecular Formula | C₁₅H₁₄O nih.gov |
| Molecular Weight | 210.27 g/mol nih.govsigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 55-57 °C chemistry-online.comsigmaaldrich.com |
| CAS Number | 62668-02-4 nih.govsigmaaldrich.com |
The stereochemistry of this molecule has two key aspects:
Geometric Isomerism: The term "trans " (or the IUPAC designation "E ") refers to the geometry of the carbon-carbon double bond (C2=C3). nih.gov It indicates that the two largest substituents on the double bond carbons—the phenyl group on C3 and the (CHOH)Ph group on C2—are located on opposite sides of the double bond axis. This is the more stable of the two possible geometric isomers (the other being cis or Z).
Chirality: The carbon atom at position 1 (C1), which is bonded to a hydroxyl group, a phenyl group, a hydrogen atom, and the vinyl group, is a chiral center. This means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1,3-diphenyl-2-propen-1-ol and (S)-1,3-diphenyl-2-propen-1-ol. Unless a specific enantiomer is prepared through asymmetric synthesis or resolved from a mixture, the compound is typically handled as a racemate (an equal mixture of both enantiomers).
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₅H₁₄O |
| Allyl alcohol | C₃H₆O |
| Allyl iodide | C₃H₅I |
| Selenium dioxide | SeO₂ |
| trans-Chalcone (1,3-Diphenyl-2-propen-1-one) | C₁₅H₁₂O |
| Benzaldehyde (B42025) | C₇H₆O |
| Acetophenone | C₈H₈O |
| Sodium hydroxide | NaOH |
| Ethanol | C₂H₆O |
| tert-Butyl methyl ether | C₅H₁₂O |
| Hexane (B92381) | C₆H₁₄ |
| S-allyl-cysteine | C₆H₁₁NO₂S |
| S-allyl-mercaptocysteine | C₆H₁₁NO₂S₂ |
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-diphenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACYDGVNJGDMI-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-33-6 | |
| Record name | trans-1,3-Diphenyl-2-propen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Trans 1,3 Diphenyl 2 Propen 1 Ol and Its Derivatives
Chemo- and Regioselective Preparations
The selective synthesis of trans-1,3-diphenyl-2-propen-1-ol (B1630848) hinges on methodologies that can precisely target specific functional groups and control the formation of constitutional isomers.
Grignard-Based Syntheses from Aldehyde Precursors
A direct and effective method for preparing 1,3-diphenyl-2-propen-1-ol is the Grignard reaction. This approach involves the nucleophilic addition of a Grignard reagent to an appropriate aldehyde precursor. Specifically, the reaction of phenylmagnesium bromide with trans-cinnamaldehyde provides a straightforward route to the target allylic alcohol. researchgate.netnih.gov The phenyl group from the Grignard reagent adds to the carbonyl carbon of the cinnamaldehyde, yielding the desired product after an aqueous workup. This method is a key strategy for forming the carbon-carbon bond at the carbinol center. researchgate.net
Aldol (B89426) Condensation Strategies and Subsequent Chemoselective Reductions
A widely employed two-step strategy involves the initial synthesis of a chalcone (B49325) precursor followed by its selective reduction.
The first step is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between benzaldehyde (B42025) and acetophenone. wpmucdn.comchemistry-online.comnih.gov This reaction, typically conducted under basic conditions (e.g., using NaOH or KOH), forms 1,3-diphenyl-2-propen-1-one, commonly known as chalcone. nih.govnih.govchegg.com Because benzaldehyde lacks α-hydrogens, it cannot self-condense, making it an ideal substrate for reacting with the enolate of acetophenone. chemistry-online.com The initial β-hydroxy ketone adduct readily dehydrates under the reaction conditions to yield the stable α,β-unsaturated ketone system of chalcone. chemistry-online.com
The second and crucial step is the chemoselective reduction of the carbonyl group of the chalcone to a hydroxyl group, without affecting the α,β-carbon-carbon double bond. This 1,2-reduction is necessary to convert the propenone to the desired propenol. Reagents like sodium borohydride (B1222165) (NaBH₄) can be used to achieve this transformation, yielding the allylic alcohol. wpmucdn.com The challenge lies in preventing the 1,4-conjugate reduction of the double bond. rsc.org Specialized, catalyst-free methods employing a double hydrogen transfer process have also been developed to ensure high chemoselectivity for the formation of allylic alcohols from α,β-unsaturated ketones. rsc.org
Transition-Metal-Free Approaches to Diphenyl-Substituted Alcohols
Developing synthetic routes that avoid transition metals is a significant goal in green chemistry. The aforementioned aldol condensation followed by reduction is an excellent example of a transition-metal-free approach. The Claisen-Schmidt condensation is typically base-catalyzed, using simple alkali hydroxides. nih.govresearchgate.netrsc.org Subsequent reduction of the chalcone intermediate can be performed using metal-free hydride sources or through catalyst-free hydrogen transfer reactions, thereby avoiding the cost and potential toxicity associated with transition metals. rsc.org For instance, the reduction of α,β-unsaturated ketones to allylic alcohols can be achieved under catalyst-free conditions, which enhances the sustainability of the synthesis. rsc.org
Microwave-Assisted Synthetic Protocols for Propenone Precursors
The synthesis of the chalcone (1,3-diphenyl-2-propen-1-one) precursor has been significantly improved by the use of microwave-assisted organic synthesis (MAOS). scholarsresearchlibrary.comnih.gov Compared to conventional heating methods that can take several hours to complete, microwave irradiation drastically reduces reaction times to mere minutes. frontiersin.orgnih.gov This technique often leads to higher yields and cleaner reaction profiles. nih.gov For example, the synthesis of ferrocenyl chalcones via microwave irradiation was completed in 1-5 minutes with yields of 78-92%, whereas the conventional method required 10-40 hours for yields of 71-87%. frontiersin.orgnih.gov Similarly, morpholine-based chalcones were synthesized in 1-2 minutes under microwave conditions. mdpi.com Solvent-free microwave-assisted methods, using catalysts like iodine-impregnated alumina (B75360), further enhance the green credentials of the synthesis, providing yields of 79-95% in under two minutes. nih.gov
| Chalcone Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Ferrocenyl Chalcones | Conventional | 10–40 hours | 71–87% | frontiersin.org |
| Ferrocenyl Chalcones | Microwave | 1–5 minutes | 78–92% | frontiersin.org |
| Morpholine-Containing Chalcones | Conventional | 12 hours | Not specified | mdpi.com |
| Morpholine-Containing Chalcones | Microwave | 1–2 minutes | Not specified | mdpi.com |
| Substituted Chalcones | Conventional (Base-catalyzed) | ~24 hours | Not specified | scholarsresearchlibrary.com |
| Substituted Chalcones | Microwave (Solvent-free) | < 2 minutes | 79–95% | nih.gov |
Enantioselective Synthesis of Optically Active this compound and Analogues
Creating optically active versions of allylic alcohols requires asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other.
Asymmetric Alkynylation of Aldehydes for Propargylic Alcohol Analogues
A powerful strategy for accessing chiral allylic alcohols involves the asymmetric synthesis of a propargylic alcohol analogue, which can then be selectively reduced to the desired trans-alkene. The asymmetric alkynylation of an aldehyde, such as benzaldehyde, with a terminal alkyne, like phenylacetylene (B144264), yields a chiral propargylic alcohol (e.g., 1,3-diphenyl-2-propyn-1-ol).
This transformation is facilitated by various chiral catalyst systems. organic-chemistry.org For instance, a catalyst system comprising Zn(OTf)₂ and a chiral ligand like (+)-N-methylephedrine can effectively catalyze the addition of terminal alkynes to aldehydes with high enantioselectivity. organic-chemistry.orgnih.gov Another highly effective method uses a Zn-ProPhenol catalyst, which allows for efficient alkyne addition to a wide range of aryl aldehydes with high yields and enantioselectivities. nih.gov The resulting alkenyl alkynyl carbinols are versatile intermediates. For example, the addition of TMS-acetylene to (E)-cinnamaldehyde using a ProPhenol-catalyzed system proceeds with excellent yield and 91% enantiomeric excess (ee). nih.gov These methods provide a reliable route to enantiopure propargylic alcohols, which are pivotal building blocks for further synthetic manipulations. nih.gov
| Catalyst System | Aldehyde Substrate | Alkyne Substrate | Key Features | Reference |
|---|---|---|---|---|
| Zn(OTf)₂ / (+)-N-methylephedrine | Aliphatic & Aromatic Aldehydes | Terminal Alkynes | Practical, uses inexpensive chiral ligand, tolerant to moisture. | organic-chemistry.org |
| Zn-ProPhenol | Aryl & α,β-Unsaturated Aldehydes | Various Alkynes (e.g., TMS-acetylene) | High yields and enantioselectivities, good functional group tolerance. | nih.gov |
| In(III) / BINOL | Aromatic Aldehydes | Terminal Alkynes | Broad substrate generality, high enantioselectivity. | organic-chemistry.org |
| CuI / PhCO₂H / Prolinol Ether | Unmodified Aldehydes | Ynals | High diastereo- and enantioselectivity (up to >99% ee). | rsc.org |
Biocatalytic Reduction Methodologies for Stereocontrol
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. organic-chemistry.org The stereoselective reduction of the prochiral ketone, 1,3-diphenyl-2-propen-1-one (chalcone), to the corresponding chiral alcohol, this compound, can be effectively achieved using enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs).
These enzymes, often utilized as whole-cell biocatalysts or in isolated forms, facilitate the asymmetric transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl group of the substrate. The inherent chirality of the enzyme's active site directs the hydride attack to one of the two prochiral faces of the ketone, leading to the formation of a single enantiomer of the alcohol product. For instance, engineered ADHs from organisms like Lactobacillus kefir have demonstrated broad substrate scope and can produce chiral alcohols with excellent enantiomeric excess (ee), often exceeding 99%. nih.gov The enantiocomplementary nature of different ADHs allows for the selective synthesis of either the (R)- or (S)-enantiomer of the target alcohol by choosing the appropriate biocatalyst. nih.gov
The use of biphasic reaction media, where the substrate is dissolved in an organic solvent and the biocatalyst in an aqueous buffer, can overcome the challenges associated with the low aqueous solubility of hydrophobic ketones like chalcone. This approach has been shown to maintain the stability and activity of both the primary ADH and a secondary enzyme, such as formate (B1220265) dehydrogenase, used for cofactor regeneration. organic-chemistry.org
While extensive data for the specific biocatalytic reduction of trans-chalcone is still emerging, the high conversions and enantioselectivities achieved for a wide range of other aromatic ketones highlight the significant potential of this methodology for the stereocontrolled synthesis of this compound.
Chiral Catalyst-Mediated Asymmetric Transformations
The asymmetric reduction of chalcones to chiral allylic alcohols can also be achieved with high efficiency and enantioselectivity using synthetic chiral catalysts. Transition metal complexes, particularly those of ruthenium, have proven to be highly effective for this transformation.
One notable example is the asymmetric transfer hydrogenation of chalcones using tethered Ru(II)/TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes. These reactions, which can be performed in environmentally benign solvents like water, utilize a simple and readily available hydrogen source such as sodium formate. The chiral ligand on the ruthenium catalyst directs the hydrogenation to the carbonyl group with high facial selectivity, affording the corresponding 1,3-diarylpropan-1-ols in good to excellent yields and high enantiomeric purities. rsc.org Research has shown that the electronic and steric properties of the substituents on the aromatic rings of the chalcone can influence the reactivity and enantioselectivity of the reduction. rsc.org
The following table summarizes the results of the Ru(II)-catalyzed asymmetric transfer hydrogenation of various chalcone derivatives to their corresponding 1,3-diarylpropan-1-ols, demonstrating the versatility of this method.
| Substrate (Chalcone Derivative) | Catalyst System | Solvent | Hydrogen Source | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| 1,3-Diphenyl-2-propen-1-one | (R,R)-oxo-tethered-Ru(II) | Water | HCO2Na | 90 | 96:4 | rsc.org |
| 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | (R,R)-oxo-tethered-Ru(II) | Water | HCO2Na | 95 | 97:3 | rsc.org |
| 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | (R,R)-oxo-tethered-Ru(II) | Water | HCO2Na | 88 | 95:5 | rsc.org |
| 1-Phenyl-3-(4-tolyl)-2-propen-1-one | (R,R)-oxo-tethered-Ru(II) | Water | HCO2Na | 92 | 96:4 | rsc.org |
Another class of chiral reagents that have shown promise in the asymmetric reduction of α,β-unsaturated ketones are chiral borane (B79455) derivatives, such as Alpine-Borane. These reagents can deliver a hydride to the carbonyl group with a high degree of enantioselectivity. rsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of fine chemicals. The production of this compound is no exception, with significant efforts being made to develop more environmentally friendly synthetic routes.
Solvent-Free Reaction Systems
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The synthesis of the precursor, 1,3-diphenyl-2-propen-1-one (chalcone), has been successfully achieved under solvent-free conditions using mechanochemistry or microwave irradiation.
Mechanochemical methods involve the grinding of solid reactants, often with a catalytic amount of a solid base like sodium hydroxide, in a mortar and pestle. This technique has been shown to produce chalcones in high yields without the need for a solvent. nih.gov Similarly, microwave-assisted synthesis, where the reactants are irradiated with microwaves, can significantly accelerate the reaction rate, often leading to the formation of the desired product in minutes with high yields. researchgate.netrsc.org These solvent-free methods not only reduce waste but also simplify the work-up procedure.
For the subsequent reduction of the chalcone to this compound, catalyst-free methods under thermal conditions have been explored, representing a highly green and expedient approach for the chemoselective reduction of the carbonyl group. rsc.org
Development of Benign Reagent and Catalyst Systems
The development of benign reagents and recyclable catalysts is another cornerstone of green chemistry. For the selective 1,2-reduction of the carbonyl group in chalcones to form allylic alcohols, the Luche reduction, which employs sodium borohydride in the presence of a catalytic amount of cerium(III) chloride in a protic solvent like methanol, is a well-established and relatively benign method. lew.ro
In the realm of catalysis, the use of supported catalysts offers the advantage of easy separation and recyclability. For instance, gold nanoparticles supported on iron oxide have been investigated for the liquid-phase reduction of α,β-unsaturated ketones. The nature of the support has been found to influence the selectivity towards the formation of the unsaturated alcohol. organic-chemistry.org
Furthermore, the use of water as a solvent in catalytic reactions, as seen in the Ru(II)-catalyzed asymmetric transfer hydrogenation, is a significant step towards greener synthesis. rsc.org The use of a Raney Ni-Al alloy in aqueous media also presents a greener alternative for the reduction of α,β-unsaturated carbonyl compounds.
The following table summarizes some of the green chemistry approaches for the synthesis of chalcone, the precursor to this compound.
| Green Approach | Methodology | Catalyst/Reagent | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Mechanochemistry (Grinding) | Solid NaOH | High yields, no solvent, simple work-up | nih.gov |
| Solvent-Free Synthesis | Microwave Irradiation | Iodine-impregnated Alumina | Rapid reaction times, high yields, clean reaction | researchgate.netrsc.org |
| Benign Reagents | Luche Reduction | NaBH4, CeCl3 | Selective 1,2-reduction, mild conditions | lew.ro |
| Aqueous Media | Catalytic Reduction | Raney Ni-Al alloy | Use of water as solvent |
Chemical Reactivity and Transformative Processes of Trans 1,3 Diphenyl 2 Propen 1 Ol
Isomerization Reactions of Allylic Alcohols
The isomerization of allylic alcohols into their corresponding carbonyl compounds is a well-established and atom-economical transformation in organic synthesis. This redox-neutral process can be catalyzed by a variety of transition metals, with ruthenium complexes being particularly effective.
Ruthenium-Catalyzed Isomerization to Corresponding Carbonyl Compounds
trans-1,3-Diphenyl-2-propen-1-ol (B1630848) can be efficiently isomerized to its corresponding α,β-unsaturated ketone, 1,3-Diphenyl-2-propen-1-one (chalcone), using ruthenium catalysts. nih.govresearchgate.net This transformation is a key step in the synthesis of chalcones, which are valuable intermediates in the preparation of various biologically active compounds. nih.govresearchgate.net The reaction is typically carried out in an organic solvent in the presence of a catalytic amount of a ruthenium complex. Several ruthenium-based catalytic systems have been shown to be effective for the isomerization of allylic alcohols. acs.orgresearchgate.net Tailored ruthenium(IV) complexes have even been shown to catalyze such isomerizations under physiologically relevant conditions. acs.org
The general transformation is depicted below:

Scheme 1: Ruthenium-catalyzed isomerization of trans-1,3-Diphenyl-2-propen-1-ol to 1,3-Diphenyl-2-propen-1-one.
Different ruthenium catalysts can be employed for this transformation, each with its own set of optimal reaction conditions.
| Ruthenium Catalyst | Typical Reaction Conditions | Yield | Reference |
|---|---|---|---|
| RuCl2(PPh3)3 | Toluene, reflux | High | acs.org |
| [Ru(p-cymene)Cl2]2 | Isopropanol, 80 °C | Good to Excellent | researchgate.net |
| Ru(methylallyl)2(COD) | Solventless, 150 °C | Near Quantitative | nih.gov |
Mechanistic Influence of Steric and Electronic Effects on Isomerization Pathways
The mechanism of ruthenium-catalyzed isomerization of allylic alcohols is generally understood to proceed through one of two primary pathways, both involving an intramolecular 1,3-hydride shift. nih.gov
Metal Alkoxide Pathway: The reaction initiates with the formation of a ruthenium alkoxide intermediate from the allylic alcohol. This is followed by a β-hydride elimination to generate a ruthenium-hydride species and the enone product. Subsequent steps regenerate the active catalyst. nih.gov
π-Allyl Metal-Hydride Pathway: This pathway involves the oxidative addition of the ruthenium catalyst into the allylic C-H bond, forming a π-allyl ruthenium-hydride complex. Reductive elimination from this intermediate then yields the carbonyl product. nih.gov
For this compound, both steric and electronic factors associated with the phenyl groups play a significant role.
Steric Effects: The bulky phenyl groups can influence the coordination of the alcohol to the ruthenium center and may favor certain geometric arrangements in the transition state. This steric hindrance can affect the rate and selectivity of the isomerization.
Electronic Effects: The electron-donating or withdrawing nature of substituents on the phenyl rings can modulate the electron density of the double bond and the acidity of the hydroxyl proton. Electron-withdrawing groups can facilitate the formation of the alkoxide intermediate, while electron-donating groups can enhance the reactivity of the π-system. The presence of the phenyl groups stabilizes the conjugated system of the resulting chalcone (B49325), providing a thermodynamic driving force for the reaction.
Carbon-Carbon Bond-Forming Reactions
The presence of aromatic rings and a reactive allylic system in this compound allows for its participation in various carbon-carbon bond-forming reactions.
Intramolecular Cyclization Processes, including Friedel-Crafts Alkylation
This compound can undergo intramolecular cyclization under acidic conditions, a reaction that falls under the category of intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comwikipedia.org In this process, the hydroxyl group is protonated and eliminated as water, generating a resonance-stabilized allylic carbocation. This electrophilic center can then be attacked by one of the electron-rich phenyl rings to form a new carbon-carbon bond, leading to a cyclized product. The formation of five- or six-membered rings is generally favored in such reactions. masterorganicchemistry.com
Depending on which phenyl ring participates in the cyclization and the position of attack, different indene (B144670) or dihydronaphthalene derivatives can be formed.

Scheme 2: Potential intramolecular Friedel-Crafts cyclization pathways for trans-1,3-Diphenyl-2-propen-1-ol leading to substituted indene derivatives.
The choice of acid catalyst is crucial for the success of this transformation.
| Acid Catalyst | General Applicability | Reference |
|---|---|---|
| H3PO4 | Effective for forming 6-membered rings. | masterorganicchemistry.com |
| BF3·Et2O | Used in Prins/Friedel-Crafts cascade reactions. | nih.gov |
| Trifluoroacetic Acid (TFA) | Catalyzes intramolecular Friedel-Crafts alkylation of alkenes. | d-nb.info |
Allylation Reactions with Various Nucleophilic Reagents
Allylic alcohols like this compound can serve as electrophiles in allylation reactions, particularly when activated by a transition metal catalyst, such as palladium. nih.gov In these reactions, the hydroxyl group is converted into a better leaving group in situ, allowing for nucleophilic attack at the allylic position.
A variety of nucleophiles can potentially be used in such reactions, including stabilized carbanions (e.g., from malonates), enamines, and electron-rich aromatic compounds like indoles. nih.gov A palladium-catalyzed C-3 allylation of indoles using allyl alcohols has been reported, which proceeds via a π-allylpalladium intermediate. nih.gov A similar transformation could be envisioned for this compound.

Scheme 3: Proposed palladium-catalyzed allylation of a generic nucleophile (Nu-) with trans-1,3-Diphenyl-2-propen-1-ol.
Cross-Coupling Reactions of Aromatic Alcohol Substrates
The two phenyl rings in this compound provide handles for cross-coupling reactions, a powerful tool for C-C bond formation. While the alcohol itself is not directly used in most cross-coupling protocols, it can be easily converted to a more suitable substrate. For instance, the phenyl rings could be halogenated and then subjected to standard cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira).
Alternatively, the allylic alcohol functionality itself can be transformed into a group suitable for cross-coupling. For example, conversion to the corresponding allylic phosphate (B84403) or carbonate would generate a substrate suitable for palladium-catalyzed cross-coupling reactions with a range of organometallic reagents.
Research has demonstrated the feasibility of palladium-catalyzed cross-coupling reactions with various substrates, highlighting the broad scope of this methodology for constructing complex molecular architectures. rsc.orgresearchgate.net
Directed Functional Group Transformations
The strategic location of the hydroxyl group and the double bond in this compound makes it a prime candidate for a multitude of directed functional group transformations. These reactions leverage the inherent reactivity of the allylic alcohol moiety to introduce new functionalities, often with a high degree of control and efficiency.
Allylic Amination Reactions
The direct substitution of the hydroxyl group in allylic alcohols with an amino group represents a highly atom-economical approach to synthesizing valuable allylic amines. In the case of this compound, this transformation has been successfully achieved using various catalytic systems.
One notable example involves a gold-catalyzed amination reaction. rsc.org Researchers have employed a mesoporous polymer-supported phosphine-gold(I) complex as a highly efficient and recyclable catalyst for the amination of this compound with p-toluenesulfonamide. rsc.org This reaction proceeds smoothly, producing the corresponding allylic amine with water as the only byproduct. The optimal conditions for this transformation have been identified, highlighting the influence of the solvent and catalyst loading on the reaction's efficiency.
| Entry | Catalyst (mol% Au) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Au/AgOTf (1:1) | Toluene | 80 | 12 | 85 |
| 2 | Au/AgOTf (1:1) | Dioxane | 80 | 12 | 78 |
| 3 | Au/AgOTf (1:1) | CH2Cl2 | Reflux | 24 | 65 |
| 4 | Au/AgOTf (0.5:0.5) | Toluene | 80 | 18 | 82 |
Table 1: Gold-Catalyzed Allylic Amination of this compound with p-Toluenesulfonamide. rsc.org
Another approach to the amination of allylic alcohols involves the use of triflic acid as a catalyst. While not specifically detailed for sulfonamides, triflic acid has been shown to catalyze the reaction of this compound with thiophenols, suggesting its potential applicability in C-N bond formation as well. nih.gov
Catalytic Reduction and Transfer Hydrogenation Strategies
The reduction of this compound can proceed via two main pathways: hydrogenation of the carbon-carbon double bond to yield 1,3-diphenyl-1-propanol, or reduction of both the double bond and the alcohol functionality to afford 1,3-diphenylpropane.
Catalytic Hydrogenation:
While specific studies focusing solely on the catalytic hydrogenation of this compound are not extensively detailed in the provided results, the behavior of similar cinnamyl alcohol systems provides valuable insights. Generally, the hydrogenation of the C=C bond in α,β-unsaturated alcohols is thermodynamically and kinetically more favorable than the reduction of the carbonyl group that would be formed upon isomerization.
Transfer Hydrogenation:
Transfer hydrogenation offers a convenient alternative to the use of high-pressure hydrogen gas. In a notable study, the asymmetric transfer hydrogenation of this compound was investigated using a ruthenium catalyst. core.ac.ukshu.edu The reaction, catalyzed by a complex generated in situ from [Ru(p-cymene)Cl₂]₂ and the chiral ligand (S,S)-TsDPEN in the presence of potassium hydroxide, led to the formation of the saturated alcohol, 1,3-diphenylpropan-1-ol. bath.ac.uk Interestingly, the reaction is believed to proceed through an initial isomerization of the allylic alcohol to the corresponding ketone, chalcone, which is then reduced. bath.ac.uk
This particular substrate, however, proved to be challenging, exhibiting lower reactivity and enantioselectivity compared to other allylic alcohols. core.ac.ukshu.edu
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | [Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPEN / KOH | 1,3-Diphenylpropan-1-ol | 77-86 | 30-40 |
Table 2: Asymmetric Transfer Hydrogenation of this compound. core.ac.ukshu.edu
Furthermore, this compound has been employed as a model substrate in tandem reactions involving a Friedel-Crafts alkylation followed by a trans-hydrogenation step, catalyzed by SiO₂-ZrO₂ mixed oxides, to synthesize substituted cyclopropanes. researchgate.net
Esterification and Other Derivatization Reactions
The hydroxyl group of this compound can be readily derivatized through esterification and etherification reactions, providing access to a wide array of compounds with potentially altered physical and biological properties.
Esterification:
The esterification of this compound can be achieved using standard methods. For instance, its reaction with acetic anhydride (B1165640) in the presence of triethylamine (B128534) in dichloromethane (B109758) at 0 °C to room temperature affords the corresponding acetate (B1210297) ester. uea.ac.uk This reaction provides a straightforward method for protecting the hydroxyl group or for synthesizing ester derivatives for further applications.
Other Derivatization Reactions:
The reactivity of the allylic alcohol also allows for other derivatizations. For example, it has been used in a gold(III)-catalyzed decarboxylative and dehydrative coupling reaction with indole-3-carboxylic acids in water to produce C3-allylated indoles. acs.org
Furthermore, this compound has been shown to react with thiophenols in the presence of triflic acid to yield polysubstituted thiochromans through a tandem allylic substitution–cyclization reaction. nih.gov However, attempts at a palladium-catalyzed dehydrative thioetherification with thiols were unsuccessful for this specific substrate. chemrevlett.com
Stereochemical Investigations of Trans 1,3 Diphenyl 2 Propen 1 Ol and Its Derivatives
Configurational Stability and Isomerization of the Olefinic Moiety
The defining trans configuration of the olefinic moiety in trans-1,3-Diphenyl-2-propen-1-ol (B1630848), also known by the IUPAC name (E)-1,3-diphenylprop-2-en-1-ol, is generally stable under standard conditions. However, like other alkenes, it can undergo isomerization to its cis (Z) counterpart under specific energetic inputs, such as light or heat, or through chemical catalysis.
Photocatalytic methods have been developed for the E to Z isomerization of cinnamyl ethers and allylic alcohol derivatives. These methods often employ photosensitizers, such as iridium complexes, under mild reaction conditions to achieve high yields and stereoselectivity. nih.gov This approach provides a controlled route to the less stable Z-isomer, which can be a valuable synthetic intermediate.
The isomerization can also be catalyzed by acids or bases. Acid-catalyzed isomerization of cinnamyl alcohols can occur, and the thermal cis-to-trans isomerization of related compounds like 1,3-diphenyltriazenes is known to be catalyzed by both general acids and bases through prototropic rearrangements. nih.gov In some cases, metal catalysts used for other transformations can also induce isomerization. For instance, in the hydrogenation of cinnamaldehyde, the formation of hydrocinnamaldehyde (B1666312) has been attributed to the catalyzed isomerization of the initially formed cinnamyl alcohol. researchgate.net The oxidation of cinnamyl alcohol can also be accompanied by isomerization, depending on the catalyst used. For example, while silver-hydrotalcite catalysts show high selectivity for the aldehyde without isomerization, ruthenium and palladium catalysts can lead to isomerization products. researchgate.net
Enantioselectivity in Asymmetric Transformations Involving this compound
The presence of a chiral center at the carbinol carbon makes this compound a key substrate and target in asymmetric synthesis. The ability to control the stereochemical outcome of reactions involving this center is crucial for the synthesis of enantiomerically pure compounds.
Factors Governing Enantiomeric Excess in Catalytic Processes
A primary route to enantiomerically enriched this compound and its analogs is the asymmetric reduction of the corresponding α,β-unsaturated ketone, chalcone (B49325) (trans-1,3-Diphenyl-2-propen-1-one). Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for this transformation, yielding the desired chiral alcohol with high enantiomeric excess (ee).
The success of these reactions hinges on the choice of catalyst and reaction conditions. Chiral ruthenium(II) complexes, particularly those with N-tosylated diamine ligands like TsDPEN, are widely used. For instance, the oxo-tethered-Ru(II) precatalyst has been employed for the one-pot C=C/C=O reduction of chalcones in water using sodium formate (B1220265) as the hydrogen source, affording 1,3-diarylpropan-1-ols in excellent yields and enantioselectivities. nih.gov The stereoelectronic properties of substituents on the aromatic rings of the chalcone can influence the efficiency and stereoselectivity of the reduction. nih.gov
Another approach involves the use of chiral phosphoric acids as catalysts in the transfer hydrogenation of trans-chalcones with pinacolborane as the hydride source, which also provides chiral dihydrochalcone (B1670589) derivatives with high yields and enantioselectivities. organic-chemistry.org
Below is a table summarizing the results of asymmetric transfer hydrogenation of chalcone derivatives to the corresponding saturated chiral alcohols, which are derivatives of this compound.
| Catalyst/Reducing Agent | Substrate | Product | Yield (%) | ee (%) | Reference |
| (R,R)-Teth-TsDPEN-Ru(II) | α-benzyl-β-ketoaldehyde | anti-2-benzyl-1-phenylpropane-1,3-diol | 41-87 | >99 | mdpi.com |
| oxo-tethered-Ru(II)/HCOONa | Chalcone | 1,3-Diarylpropan-1-ol | up to 96 | up to 98:2 (er) | nih.gov |
| Chiral Phosphoric Acid/Pinacolborane | trans-Chalcone | Dihydrochalcone | High | High | organic-chemistry.org |
Diastereoselective Control in Directed Synthesis of Derivatives
The olefinic double bond in this compound provides a handle for further functionalization, allowing for the synthesis of a variety of derivatives with new stereocenters. The stereochemical outcome of these reactions is often directed by the existing chiral center and the geometry of the double bond.
A prominent example is the diastereoselective epoxidation of the double bond. The epoxidation of allylic diols derived from related Baylis-Hillman adducts with reagents like m-chloroperbenzoic acid (m-CPBA) can proceed with high anti-diastereoselectivity. organic-chemistry.org This selectivity is often attributed to intramolecular hydrogen bonding that directs the approach of the oxidizing agent.
Halohydroxylation reactions also offer a pathway to diastereomerically enriched derivatives. The enantioselective bromohydroxylation of cinnamyl alcohols using a (DHQD)₂PHAL catalyst and water as the nucleophile can produce optically active bromohydrins with high enantiomeric excess. nih.govsemanticscholar.org These bromohydrins are versatile intermediates for the synthesis of other highly functionalized molecules.
The following table provides examples of diastereoselective reactions on cinnamyl alcohol derivatives.
| Reaction | Substrate | Reagent/Catalyst | Product | Diastereoselectivity/ee | Reference |
| Epoxidation | Allylic diol from Baylis-Hillman adduct | m-CPBA | anti-Epoxide | High anti | organic-chemistry.org |
| Bromohydroxylation | Cinnamyl alcohol | (DHQD)₂PHAL, PhCONHBr, H₂O | Bromohydrin | up to 95% ee | nih.govsemanticscholar.org |
Methodologies for Stereoisomeric Purity Determination in Research Contexts
The accurate determination of stereoisomeric purity, including enantiomeric excess and diastereomeric ratio, is essential in stereoselective synthesis. Several analytical techniques are employed for this purpose in the context of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers and determining their ratio. nih.govcsfarmacie.czmdpi.com The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used. mdpi.com The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool. While enantiomers are indistinguishable in a standard achiral NMR solvent, their signals can be resolved by using a chiral solvating agent or by converting them into diastereomers through reaction with a chiral derivatizing agent. The resulting diastereomers have different chemical shifts and coupling constants, allowing for their quantification by integration of their respective NMR signals. rsc.org
For determining the geometric configuration of the olefin, ¹H NMR is particularly useful. The coupling constant (J) between the vinylic protons is typically larger for the trans isomer (around 12-18 Hz) compared to the cis isomer (around 6-15 Hz). rsc.org ¹H and ¹³C NMR data for this compound are publicly available and serve as a reference. nih.govchemicalbook.com
Mechanistic Elucidation of Reactions Involving Trans 1,3 Diphenyl 2 Propen 1 Ol
Identification and Characterization of Reaction Intermediates
The reactions of trans-1,3-diphenyl-2-propen-1-ol (B1630848) often proceed through highly reactive intermediates that dictate the final product distribution. A key intermediate in many of its acid-catalyzed reactions is the 1,3-diphenylallyl cation . This carbocation is stabilized by the delocalization of the positive charge across the allylic system and the two phenyl groups.
The formation of this cation can be inferred from the nature of the products formed. For instance, in the presence of a nucleophile, the capture of this carbocation can lead to substituted products. While direct spectroscopic observation of this transient species is challenging due to its high reactivity, its existence is supported by trapping experiments. In these experiments, a highly reactive nucleophile is introduced to intercept the carbocation, leading to the formation of a stable product that incorporates the nucleophile. The characterization of this trapped product provides strong evidence for the intermediacy of the 1,3-diphenylallyl cation.
In some instances, radical intermediates can also be involved, particularly in photochemical or radical-initiated reactions. For example, the photochemical rearrangement of similar allyl-substituted compounds has been shown to proceed through allyl radical intermediates, which can be trapped using radical scavengers like bromotrichloromethane (B165885) (BrCCl3). rsc.org
Postulation and Validation of Catalytic Cycles (e.g., Ruthenium-catalyzed, Indium-catalyzed)
The versatility of this compound is further highlighted by its participation in various catalytic reactions. Understanding the catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts.
Ruthenium-catalyzed Reactions:
Ruthenium complexes are effective catalysts for hydrogen transfer reactions of allylic alcohols. diva-portal.orgorganic-chemistry.orgnih.gov A plausible catalytic cycle for the ruthenium-catalyzed hydrogen transfer of this compound is initiated by the formation of a ruthenium hydride species. This active catalyst then coordinates to the alcohol. Subsequent β-hydride elimination from the coordinated alkoxide generates the corresponding α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one, and a dihydrido-ruthenium complex. The catalytic cycle is completed by the release of the product and regeneration of the active ruthenium hydride catalyst. These hydrogen transfer reactions are significant as they offer a green alternative to traditional oxidation methods. organic-chemistry.org
Indium-catalyzed Reactions:
Indium catalysts have emerged as powerful tools for promoting nucleophilic substitution reactions of allylic alcohols. nih.govwikipedia.org In a typical indium-catalyzed allylation, the reaction of this compound with a nucleophile in the presence of an indium salt, such as indium(III) chloride, is thought to proceed through the formation of an allylindium intermediate. This intermediate is generated in situ and readily reacts with various electrophiles. The reaction is believed to involve the activation of the alcohol by the indium catalyst, facilitating the departure of the hydroxyl group and the subsequent attack of the nucleophile. The precise nature of the allylindium species (e.g., mono-, di-, or triallylindium) can vary depending on the reaction conditions. wikipedia.org
Role of Base, Additives, and Solvent Effects on Reaction Pathways
The outcome of reactions involving this compound is highly sensitive to the reaction environment. The choice of base, additives, and solvent can significantly influence the reaction pathway and product selectivity.
Role of Base:
In elimination reactions, the choice of base is critical in determining the regioselectivity of the resulting alkene. Non-hindered bases, such as ethoxide, tend to favor the formation of the thermodynamically more stable, more substituted alkene (Zaitsev's rule). In contrast, sterically hindered bases, such as potassium tert-butoxide or lithium diisopropylamide (LDA), preferentially abstract a proton from the less sterically hindered position, leading to the formation of the less substituted alkene (Hofmann product). masterorganicchemistry.comlibretexts.orgmsu.edu For this compound, the use of a bulky base would favor the formation of 1,3-diphenylallene over the more conjugated 1,3-diphenyl-1,3-butadiene.
Additives:
Additives can play a multifaceted role in modulating the reactivity and selectivity of reactions. For instance, Lewis acids are known to catalyze various transformations of alcohols by enhancing the leaving group ability of the hydroxyl group. diva-portal.org In the context of nucleophilic substitution reactions, the addition of lithium salts, such as lithium bromide or lithium perchlorate, can influence the reaction rate and selectivity. researchgate.netmdpi.com These salts can interact with intermediates, alter the polarity of the medium, or participate in the regeneration of the active catalyst.
Solvent Effects:
The solvent can exert a profound influence on the reaction mechanism. Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions and can stabilize charged intermediates like carbocations, thus favoring SN1-type reactions. Conversely, polar aprotic solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are less effective at solvating anions, which can enhance the nucleophilicity of anionic reagents and favor SN2-type pathways. The choice between a polar protic and a polar aprotic solvent can therefore be used to direct the reaction of this compound towards a desired mechanistic pathway.
Application of Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. marquette.edu By selectively replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), it is possible to gain detailed information about bond-breaking and bond-forming steps.
For instance, in a study of the rearrangement of this compound, deuterium (B1214612) labeling could be used to distinguish between different possible pathways. If the reaction proceeds through a symmetrical intermediate like the 1,3-diphenylallyl cation, scrambling of the deuterium label would be expected. Conversely, a concerted mechanism would likely result in a specific, non-scrambled distribution of the deuterium label in the product.
Furthermore, deuterium labeling can be employed to determine the origin of a particular hydrogen atom in the product. For example, in a ruthenium-catalyzed hydrogen transfer reaction, using a deuterated hydrogen donor would allow for the determination of whether the hydrogen is transferred directly from the donor to the substrate.
Kinetic Studies to Determine Reaction Orders and Rate-Limiting Steps
Kinetic studies are essential for quantitatively understanding reaction mechanisms. By measuring the reaction rate as a function of the concentration of reactants, catalysts, and other species, the reaction order with respect to each component can be determined, providing insight into the composition of the transition state of the rate-limiting step.
A common method to probe the electronic effects on a reaction rate is through a Hammett plot. By measuring the rates of reaction for a series of substituted this compound derivatives (with substituents on the phenyl rings) and plotting the logarithm of the rate constant against the Hammett substituent constant (σ), the sensitivity of the reaction to electronic effects can be quantified by the reaction constant (ρ). A large positive ρ value would indicate the development of significant negative charge in the transition state, while a large negative ρ value would suggest the buildup of positive charge.
Another powerful kinetic tool is the determination of the kinetic isotope effect (KIE). organic-chemistry.orgrsc.orgrsc.orgyoutube.com This involves comparing the rate of a reaction with a normal substrate to the rate of the same reaction with an isotopically labeled substrate (e.g., deuterated at a specific position). A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-limiting step. A secondary KIE (kH/kD close to 1) can provide information about changes in hybridization at the labeled position during the reaction. For the oxidation of this compound, a significant deuterium KIE upon deuteration of the carbinol carbon would indicate that C-H bond cleavage is involved in the rate-limiting step. organic-chemistry.org
Computational Chemistry and Theoretical Studies on Trans 1,3 Diphenyl 2 Propen 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a important tool in computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. researchgate.net DFT calculations focus on the electron density to determine the electronic energy of a molecule in its ground state, offering a more intuitive approach than wavefunction-based methods, especially for larger molecules. researchgate.net For trans-1,3-diphenyl-2-propen-1-ol (B1630848), DFT studies, though not exhaustively focused on the isolated molecule, have been employed to understand its role in various chemical reactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.gov
In conjugated systems like this compound, the π-orbitals of the phenyl rings and the double bond interact, leading to a delocalized electron system. This conjugation generally decreases the HOMO-LUMO gap compared to non-conjugated systems, making the molecule more susceptible to electronic transitions. ulethbridge.calibretexts.org The presence of both electron-donating (hydroxyl) and electron-withdrawing (phenyl) groups influences the energy levels of these frontier orbitals.
While specific HOMO-LUMO energy values for this compound are not extensively reported in dedicated studies, the reactivity observed in various reactions provides indirect clues. For instance, its participation in reactions where it acts as a nucleophile suggests a relatively high-energy HOMO. The reactivity of the hydroxyl group and the π-system are directly linked to the characteristics of these frontier orbitals.
| Reactivity Descriptor | General Implication for this compound |
| HOMO Energy | Influences the molecule's ability to act as an electron donor (nucleophile). |
| LUMO Energy | Influences the molecule's ability to act as an electron acceptor (electrophile). |
| HOMO-LUMO Gap | Relates to chemical reactivity and the energy required for electronic excitation. |
Theoretical Prediction of Electronic Transitions and Spectroscopic Properties
The HOMO-LUMO energy gap is directly related to the electronic absorption properties of a molecule. The absorption of ultraviolet-visible (UV-Vis) light promotes an electron from the HOMO to the LUMO (a π-π* transition in this case). libretexts.org As the extent of conjugation in a molecule increases, the HOMO-LUMO gap decreases, resulting in the absorption of longer wavelengths of light. ulethbridge.ca
For this compound, the conjugated system encompassing the two phenyl rings and the carbon-carbon double bond is expected to lead to absorption in the UV region. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. While specific TD-DFT studies on this molecule are not prominent, the principles of conjugation suggest that its UV-Vis spectrum would be significantly different from its non-conjugated counterparts.
Computational Studies of Molecular Geometry and Conformational Preferences
The three-dimensional structure of this compound is crucial for its reactivity and interactions. Computational methods can be used to determine the most stable conformations by calculating the potential energy surface. The relative orientations of the two phenyl rings and the hydroxyl group with respect to the propenyl backbone are of particular interest.
Steric hindrance between the phenyl rings and with the hydroxyl group can influence the planarity of the conjugated system. Conformational analysis helps in understanding how the molecule might orient itself when approaching a reactant or binding to a catalyst's active site. For instance, in reactions involving the hydroxyl group, its accessibility and the steric environment created by the adjacent phenyl group are critical factors that can be elucidated through computational modeling.
Transition State Modeling and Energy Barrier Calculations for Reaction Pathways
Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the transition states and calculating the associated energy barriers. For reactions involving this compound, such as its use in asymmetric transfer hydrogenation or allylation reactions, DFT calculations can provide valuable mechanistic insights. nih.govcore.ac.uk
In a study on the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols, this compound was used as a reactant. acs.org DFT calculations could be employed in such a system to understand the stability of proposed carbocation intermediates and the energy profile of the reaction pathway. Similarly, in palladium-catalyzed aerobic oxidation, where this compound was used as a substrate, DFT was utilized to study the plausible mechanism and activation pathways of the palladium nitrosyl carboxylate catalysts. researchgate.netresearchgate.net These studies, while not focused on the alcohol itself, demonstrate the power of computational modeling in understanding its reactivity in complex chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Trends of Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov While no specific QSAR studies focusing on the reactivity of this compound derivatives were found, research on the closely related 1,3-diaryl-2-propen-1-ones (chalcones) provides relevant insights.
QSAR analyses on chalcone (B49325) derivatives have been conducted to design potent antibacterial and antimalarial agents. acs.orguea.ac.uk These studies typically involve calculating various molecular descriptors (electronic, steric, and lipophilic) and using statistical methods to build a model that predicts the activity. For example, a QSAR study on 1,3-diaryl-2-propen-1-ones revealed that electronic, steric, and lipophilic parameters have a good correlation with antibacterial activity. acs.org Such models can guide the synthesis of new derivatives with enhanced properties.
Catalysis and Catalyst Development for Trans 1,3 Diphenyl 2 Propen 1 Ol Transformations
Heterogeneous Catalysis in Propen-1-ol Reactions
Heterogeneous catalysts, which exist in a different phase from the reactants, are prized in chemical synthesis for their ease of separation and potential for recyclability. Their application in reactions involving trans-1,3-diphenyl-2-propen-1-ol (B1630848) often centers on leveraging the properties of solid supports and mixed metal oxides to achieve specific chemical transformations.
Mixed metal oxides (MMOs) are a class of solid catalysts that offer tunable acidity, basicity, and redox properties, making them suitable for a range of organic reactions. One notable application involving a substrate related to this compound is the use of silica-zirconia (SiO₂-ZrO₂) mixed oxides. These materials have been investigated as catalysts for the Friedel-Crafts alkylation of aromatic compounds with the propen-1-ol, followed by a trans-hydrogenation step to form substituted cyclopropanes. chemicalbook.com The bifunctional nature of the SiO₂-ZrO₂ catalyst, possessing both Lewis and Brønsted acid sites, is crucial for facilitating the sequential alkylation and cyclization reactions. The development of such catalysts focuses on controlling the composition and surface properties of the metal oxides to optimize product selectivity and yield. osti.gov
Supported catalysts, where active metal species are dispersed on a high-surface-area support, are a cornerstone of heterogeneous catalysis. Their design involves the careful selection of the metal, the support material, and the method of deposition to maximize activity and stability.
In the context of propen-1-ol transformations, ruthenium (Ru) supported on various materials has demonstrated significant catalytic activity. nih.gov For instance, Ru supported on zeolite KY (Ru-KY), alumina (B75360) (Ru-Al₂O₃), and silica (B1680970) (Ru-SiO₂) can effectively catalyze isomerization reactions. nih.gov The surface chemistry of these catalysts is critical; the interaction between the ruthenium species and the support's surface hydroxyl groups can influence the electronic properties and accessibility of the active sites. osti.gov
Another innovative approach involves immobilizing silver ions (as Ag₂O) onto a magnetic chitosan (B1678972) biopolymer. iau.ir This creates a magnetically separable nanocatalyst that has been successfully used for the cross-coupling of benzaldehydes with phenylacetylene (B144264) to produce 1,3-diphenyl-2-propyn-1-ol (B158054) derivatives in water. iau.ir Hot filtration tests have confirmed the heterogeneous nature of this catalytic system, showing no leaching of the active silver species into the reaction medium. iau.ir The surface of the chitosan-based support, with its chelating functional groups, enhances the stability and recovery of the silver catalyst. iau.ir
Below is a table summarizing various supported catalysts and their applications in related transformations.
Supported Catalysts in Allylic Alcohol Transformations| Catalyst | Support Material | Reaction Type | Substrate Example | Key Finding | Reference |
|---|---|---|---|---|---|
| Ru | Zeolite NaY (K⁺ exchanged) | Isomerization | Methyl eugenol | Catalyst is reusable and effective under solventless conditions. | nih.gov |
| Ru | Alumina (Al₂O₃) | Isomerization | Methyl eugenol | Commercial Ru/Al₂O₃ shows high activity; leaching tests confirm heterogeneity. | nih.gov |
| Ag₂O | Magnetic Chitosan | Cross-coupling | 4-Chlorobenzaldehyde, Phenylacetylene | Catalyst is highly active, easily separable, and reusable in water. | iau.ir |
| MoOₓ | TaOₓ-modified Al₂O₃ | Olefin Metathesis | Propylene (B89431) | Surface TaOₓ modification alters MoOₓ anchoring, boosting activity. | osti.gov |
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysts, which operate in the same phase as the reactants, often provide superior selectivity and activity under milder reaction conditions compared to their heterogeneous counterparts. Research in this area for this compound and related compounds has led to the development of sophisticated organometallic complexes and organocatalysts.
Ruthenium complexes are exceptionally versatile homogeneous catalysts for the redox isomerization of allylic alcohols to the corresponding carbonyl compounds. nih.govresearchgate.net The bis(allyl)-ruthenium(IV) dimer, [[Ru(η³:η³-C₁₀H₁₆)(μ-Cl)Cl]₂], has been identified as a highly efficient catalyst for this transformation, achieving quantitative isomerization of a variety of allylic alcohols. nih.gov This reaction proceeds notably faster in water than in organic solvents like tetrahydrofuran. nih.gov The catalyst system demonstrates remarkable efficiency, with turnover frequencies (TOF) reaching up to 62,500 h⁻¹ and turnover numbers (TON) up to 1,500,000. nih.gov Furthermore, the catalyst can be recycled and maintains its activity even in the presence of conjugated dienes, which are known to poison many isomerization catalysts. nih.gov
The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves the coordination of the allylic alcohol's oxygen atom to the ruthenium center, initiating the catalytic cycle. nih.gov
Performance of Ruthenium Catalyst in Allylic Alcohol Isomerization
| Catalyst | Substrate Class | Solvent | Max TOF (h⁻¹) | Max TON | Key Feature | Reference |
|---|---|---|---|---|---|---|
| [[Ru(η³:η³-C₁₀H₁₆)(μ-Cl)Cl]₂] | Allylic Alcohols | Water / THF | 62,500 | 1,500,000 | High efficiency, water as a solvent, recyclable. | nih.gov |
The asymmetric synthesis of chiral alcohols is a critical endeavor in organic chemistry. While not a transformation ofthis compound, the synthesis of its chiral propargyl alcohol precursors is highly relevant. Indium(III) complexes paired with the chiral ligand BINOL ([1,1'-binaphthalene]-2,2'-diol) have emerged as effective catalysts for the asymmetric alkynylation of aldehydes. nih.gov A catalyst system generated from InBr₃ and BINOL can facilitate the addition of alkynes to a wide range of aromatic and aliphatic aldehydes, producing chiral propargylic alcohols with high enantioselectivity (83% to >99% enantiomeric excess). nih.gov The success of this system is attributed to the "bifunctional character" of the indium(III) catalyst, which is believed to activate both the aldehyde and the alkyne substrates simultaneously. nih.gov
The development of sustainable catalytic methods often involves the use of water as a solvent and employs metal-free organocatalysts. In this domain, water-soluble calix iau.irresorcinarene sulfonic acid has been reported as an effective catalyst for the allylic amination of this compound. chemicalbook.com This reaction provides a direct route to valuable allylic amines, and the use of a water-soluble organic acid as a catalyst represents a greener alternative to traditional metal-based catalytic systems. The unique supramolecular structure of the calixarene (B151959) catalyst likely plays a role in substrate binding and activation within the aqueous medium.
Biocatalysis and Enzyme-Mediated Reactions
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Enzymes, particularly alcohol dehydrogenases, have shown significant promise in the transformation of α,β-unsaturated carbonyl compounds like chalcones.
Applications of Alcohol Dehydrogenases (ADHs) in Reductive Transformations
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. These enzymes are highly valued in asymmetric synthesis due to their often-excellent enantioselectivity. The reduction of the prochiral ketone in chalcone (B49325) derivatives to the chiral allylic alcohol, this compound, is a key application of ADHs.
The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the stereopreference of the enzyme based on the relative size of the substituents flanking the carbonyl group. However, the substrate scope and enantioselectivity can be broad and sometimes counter-intuitive, necessitating the screening of a variety of ADHs for a specific transformation. For instance, ADHs from various microorganisms, such as Lactobacillus kefir and Rhodococcus aetherivorans, have been successfully employed for the asymmetric reduction of a range of prochiral ketones, yielding optically active alcohols with high enantiomeric excess (ee). nih.gov
Research has demonstrated the successful biocatalytic reduction of chalcone and its derivatives. georgiasouthern.edugeorgiasouthern.edu For example, studies have shown that whole-cell biocatalysts containing recombinant ADHs can efficiently reduce chalcones to the corresponding (S)- or (R)-1,3-diarylpropan-1-ols. The choice of the specific ADH is critical in determining the enantioselectivity of the product.
| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Lactobacillus kefir ADH (LkADH) | 1-(Phenyl)propan-2-one | (R)-1-(Phenyl)propan-2-ol | >99 | >99 | nih.gov |
| Rhodococcus aetherivorans ADH (RaADH) | 1-(Phenyl)propan-2-one | (S)-1-(Phenyl)propan-2-ol | >99 | >99 | nih.gov |
| Wild-type yeast strains | 1-(Arylsulfanyl)propan-2-ones | (S)- or (R)-1-(Arylsulfanyl)propan-2-ols | 60-99 | >95 | nih.gov |
Strategies for Cofactor Regeneration in Biocatalytic Systems
A significant challenge in the industrial application of ADHs is their dependence on expensive nicotinamide (B372718) cofactors, such as NADPH or NADH, which are consumed in stoichiometric amounts during the reaction. To overcome this limitation, various in situ cofactor regeneration strategies have been developed. These methods can be broadly categorized into substrate-coupled and enzyme-coupled systems.
Substrate-coupled regeneration involves the use of a single enzyme that catalyzes both the reduction of the target substrate and the oxidation of a sacrificial co-substrate, typically a cheap and readily available alcohol like isopropanol. nih.gov The large excess of the co-substrate drives the equilibrium towards product formation and cofactor regeneration. While simple, this approach can be limited by thermodynamic constraints and potential enzyme inactivation by the organic co-solvent. nih.gov
Enzyme-coupled regeneration employs a second enzyme and a corresponding substrate to regenerate the cofactor. nih.gov Common systems include glucose dehydrogenase (GDH) with glucose or formate (B1220265) dehydrogenase (FDH) with formate. elsevierpure.com The FDH system is particularly advantageous as the byproduct, carbon dioxide, is easily removed from the reaction mixture. elsevierpure.com This approach often provides higher conversion rates and is more compatible with a wider range of reaction conditions. nih.gov Furthermore, heterogeneous catalysts, such as Pt/Al2O3, have been explored for in situ NADH regeneration using molecular hydrogen, offering a clean alternative with easy catalyst separation. elsevierpure.comhw.ac.uk
| Regeneration Method | Description | Advantages | Disadvantages | Reference |
| Substrate-Coupled | A single ADH oxidizes a sacrificial alcohol (e.g., isopropanol) to regenerate the cofactor. | Simplicity, single enzyme required. | Thermodynamic limitations, potential enzyme inhibition by co-solvent. | nih.govresearchgate.net |
| Enzyme-Coupled (GDH/glucose) | Glucose dehydrogenase (GDH) oxidizes glucose to gluconolactone, regenerating the cofactor. | High conversion, innocuous co-substrate. | Potential for product inhibition by gluconolactone. | nih.gov |
| Enzyme-Coupled (FDH/formate) | Formate dehydrogenase (FDH) oxidizes formate to CO2, regenerating the cofactor. | Irreversible reaction, easy removal of gaseous byproduct (CO2). | FDH can have lower stability than other dehydrogenases. | elsevierpure.com |
| Heterogeneous Catalysis (Pt/H2) | A platinum catalyst uses hydrogen gas to reduce NAD+ to NADH. | Clean, only H+ as a byproduct, easy catalyst separation. | Requires handling of hydrogen gas, potential for catalyst deactivation. | elsevierpure.comhw.ac.uk |
Ionic Liquid Catalysis for Tunable Regio- and Stereoselectivity
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as alternative reaction media in catalysis. nih.gov Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent characteristics, offer potential advantages over conventional organic solvents. nih.gov In the context of transformations involving this compound, ionic liquids can influence both the regioselectivity and stereoselectivity of catalytic reactions.
The use of ionic liquids can enhance the performance of catalysts in hydrogenation reactions. For example, they can stabilize metal nanoparticles, preventing their aggregation and leading to improved catalytic activity and longevity. nih.gov The choice of cation and anion in the ionic liquid can significantly impact the outcome of a reaction. For instance, in the hydrogenation of α,β-unsaturated aldehydes, the selectivity towards the reduction of the C=C or C=O bond can be tuned by the selection of the ionic liquid. rsc.org Some ionic liquids have been shown to favor the formation of the desired allylic alcohol.
While specific data for the catalytic transformation of this compound in ionic liquids is limited, studies on related α,β-unsaturated systems demonstrate the potential of this approach. The ability to fine-tune the properties of ionic liquids by modifying their constituent ions provides a powerful tool for optimizing reaction conditions to achieve the desired selectivity. rsc.org
| Ionic Liquid System | Substrate | Effect on Selectivity | Reference |
| Ruthenium BINAP-type catalyst in various ILs | Atropic acid and Tiglic acid | ILs improved enantioselectivity for tiglic acid compared to methanol. | rsc.org |
| Hydrophilic coordinating chiral ionic liquids | Aromatic ketones | Used as the sole source of chirality in Ru-catalyzed transfer hydrogenation, affording high yields and enantioselectivities. | nih.gov |
| Palladium immobilized on an ionic liquid | α,β-Unsaturated carbonyls | Switched chemoselectivity from C=O to C=C bond reduction in transfer hydrogenation. | acs.org |
Principles of Chiral Catalyst Design for Enantioselective Processes
The enantioselective synthesis of chiral alcohols, including this compound, heavily relies on the design of effective chiral catalysts. The fundamental principle involves the creation of a chiral environment around the catalytic active site, which forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer over the other.
A common strategy in asymmetric catalysis is the use of a metal center coordinated to a chiral ligand. For the reduction of ketones and α,β-unsaturated carbonyl compounds, ruthenium, rhodium, and iridium complexes bearing chiral phosphine (B1218219) or diamine ligands are widely employed. The steric and electronic properties of the chiral ligand are critical in determining the enantioselectivity of the reaction. For instance, in the asymmetric transfer hydrogenation of chalcones, chiral phosphoric acids derived from BINOL have been used as organocatalysts with pinacolborane as the hydride source, achieving high yields and enantioselectivities. organic-chemistry.org
The mechanism of asymmetric transfer hydrogenation often involves a metal-hydride species that delivers the hydride to the carbonyl carbon. The chiral ligand orchestrates this delivery in a stereoselective manner. The interaction between the substrate and the chiral catalyst can be influenced by various factors, including the solvent and the presence of additives. For example, the asymmetric transfer hydrogenation of chalcones has been successfully carried out in water using an oxo-tethered Ru(II) precatalyst, demonstrating the potential for developing environmentally benign processes. nih.gov
| Catalyst System | Substrate | Yield (%) | Enantiomeric Ratio | Reference |
| Oxo-tethered-Ru(II) precatalyst | Chalcones | up to 96 | up to 98:2 | nih.gov |
| BINOL-derived phosphoric acid / pinacolborane | trans-Chalcones | High | High | organic-chemistry.org |
| Chiral Pt/ZrO2 catalysts | 1-Phenyl-1,2-propanedione | High | - | nih.gov |
The rational design of chiral catalysts, informed by mechanistic studies and computational modeling, continues to drive progress in asymmetric synthesis, enabling the efficient and selective production of valuable chiral molecules like this compound.
Advanced Applications of Trans 1,3 Diphenyl 2 Propen 1 Ol in Complex Organic Synthesis
Synthesis of Substituted Cyclopropanes through Intramolecular Pathways
The synthesis of cyclopropane (B1198618) rings is a fundamental objective in organic chemistry, as this motif is present in numerous bioactive natural products. nih.gov Allylic alcohols are particularly useful substrates for cyclopropanation reactions because the hydroxyl group can direct the stereochemical outcome of the reaction. nih.govstackexchange.com While intermolecular cyclopropanation of allylic alcohols is common, intramolecular strategies offer a powerful means to construct complex, fused-ring systems with high stereocontrol.
For trans-1,3-diphenyl-2-propen-1-ol (B1630848), an intramolecular cyclopropanation can be envisioned by tethering a carbene precursor to the hydroxyl group. The general strategy involves two key stages:
Tethering : The hydroxyl group of the allylic alcohol is derivatized with a group containing a latent carbene or carbenoid source, such as a diazoacetate or a related precursor.
Cyclization : A metal catalyst is used to decompose the diazo compound, generating a carbene that adds across the adjacent double bond in an intramolecular fashion.
The inherent stereochemistry of the trans double bond and the directing effect of the tether originating from the alcohol's oxygen atom can lead to the formation of highly substituted cyclopropanes with predictable diastereoselectivity. Various metal catalysts, including those based on rhodium, copper, and palladium, are known to effectively catalyze the decomposition of diazo compounds for cyclopropanation. nih.gov Engineered enzymes, or "carbene transferases," have also emerged as powerful biocatalysts for promoting intramolecular cyclopropanation reactions with high stereocontrol. rochester.edu The reaction of an appropriately tethered derivative of this compound would lead to a bicyclic lactone, a versatile synthetic intermediate.
Table 1: Conceptual Intramolecular Cyclopropanation Strategy
| Step | Description | Reactant/Intermediate | Product |
|---|---|---|---|
| 1 | Esterification | This compound + Diazoacetyl chloride | (E)-(1,3-Diphenylallyl) 2-diazoacetate |
| 2 | Intramolecular Cyclopropanation | (E)-(1,3-Diphenylallyl) 2-diazoacetate with Rh₂(OAc)₄ catalyst | Substituted 3-oxabicyclo[3.1.0]hexan-2-one |
This approach highlights how the structure of this compound serves as a template for building complex, three-dimensional structures through stereocontrolled intramolecular reactions.
Formation of Substituted Anilines, including Regioisomeric Allylaniline Derivatives
Palladium-catalyzed allylation is a powerful method for forming carbon-nitrogen bonds. acs.org The direct use of allylic alcohols, such as this compound, as allylating agents for anilines represents an atom-economical approach, avoiding the pre-activation of the alcohol. nih.gov These reactions typically proceed through a π-allylpalladium intermediate, which can be attacked by the aniline (B41778) nucleophile at either of the two terminal carbons of the allyl system, leading to the potential for regioisomers.
The reaction of this compound with aniline, catalyzed by a palladium(0) complex, can yield two primary regioisomeric products: the branched isomer, N-(1,3-diphenylallyl)aniline, and the linear isomer. The regioselectivity of this transformation is highly dependent on reaction conditions.
Key Factors Influencing Regioselectivity:
Temperature : At lower temperatures, the reaction is often under kinetic control, favoring nucleophilic attack at the more substituted carbon of the π-allyl intermediate. acs.org Conversely, higher temperatures promote thermodynamic control, leading to the formation of the more stable, less substituted (linear) allylaniline. acs.org
Ligands : The choice of phosphine (B1218219) ligand on the palladium catalyst significantly impacts regioselectivity. Bulky ligands can sterically hinder attack at the more substituted position, thereby favoring the linear product. acs.org
Additives : The addition of a Lewis acid, such as titanium(IV) isopropoxide, can accelerate the reaction by facilitating the cleavage of the C-O bond of the allylic alcohol. acs.orgnih.gov
Table 2: Regioselective Allylation of Aniline
| Product Type | Structure | Favored Conditions |
|---|---|---|
| Branched Isomer | N-(1,3-diphenylallyl)aniline | Low Temperature (Kinetic Control) |
| Linear Isomer | N-((E)-3-phenylcinnamyl)aniline | High Temperature (Thermodynamic Control) |
This tunable regioselectivity makes this compound a versatile reagent for the synthesis of structurally diverse allylic anilines, which are important building blocks in medicinal chemistry and materials science.
Preparation of β-Amino Alcohols and Related Nitrogen-Containing Heterocycles
β-Amino alcohols are a critical structural motif found in a vast array of biologically active compounds and are used as chiral auxiliaries in asymmetric synthesis. diva-portal.orgorganic-chemistry.orgresearchgate.net A common and effective route to these compounds involves the ring-opening of epoxides with amines. organic-chemistry.org this compound can serve as an excellent precursor for the synthesis of a substituted β-amino alcohol via a two-step sequence:
Epoxidation : The alkene functionality of the allylic alcohol is first converted to an epoxide using a standard epoxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). The directing effect of the allylic hydroxyl group typically leads to high diastereoselectivity in this step.
Aminolysis : The resulting epoxide is then subjected to ring-opening with an amine. This aminolysis reaction can be catalyzed by various Lewis or Brønsted acids and often proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide. organic-chemistry.orgresearchgate.net
The resulting 1,3-diphenyl-3-(alkylamino)propane-1,2-diol is a highly functionalized molecule that can be used to synthesize more complex structures, including nitrogen-containing heterocycles. clockss.org For example, through appropriate functional group manipulations and cyclization strategies, the β-amino alcohol scaffold can be converted into various heterocyclic systems like oxazolidinones or piperidines, which are prevalent in pharmaceuticals. organic-chemistry.orgnih.gov
Role as a Versatile Allylic Alcohol Synthon in Multi-Step Synthetic Strategies
A "synthon" is a conceptual unit within a molecule that aids in planning its synthesis. Allylic alcohols are powerful synthons because their functional groups can be readily transformed into a wide range of other functionalities. youtube.com this compound, with its specific substitution pattern, is a particularly useful synthon for introducing the 1,3-diphenylallyl fragment into larger molecules during complex, multi-step syntheses.
The versatility of this allylic alcohol arises from the reactivity of both the hydroxyl group and the alkene.
Transformations of the Hydroxyl Group:
Oxidation : As detailed in the next section, oxidation provides access to the corresponding α,β-unsaturated ketone (chalcone). nih.gov
Etherification/Esterification : The hydroxyl group can be converted into ethers or esters, which can serve as protecting groups or be used in further coupling reactions.
Substitution : The alcohol can be activated (e.g., by conversion to a halide or sulfonate) to allow for nucleophilic substitution, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Transformations of the Alkene:
Epoxidation/Dihydroxylation : As discussed previously, these reactions introduce new oxygenated stereocenters.
Hydrogenation : Selective reduction of the double bond can be achieved, leading to a saturated alcohol.
Coupling Reactions : The alkene can participate in various metal-catalyzed cross-coupling reactions to form more complex carbon skeletons.
This dual reactivity allows chemists to employ this compound in divergent synthetic strategies, where a single starting material is used to generate a library of structurally diverse compounds. researchgate.net
Precursor to Chemically Diverse Chalcone (B49325) Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.govnih.gov this compound is a direct and convenient precursor to the parent chalcone, 1,3-diphenyl-2-propen-1-one.
The synthesis is typically achieved through a simple oxidation of the secondary alcohol functionality. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired scale and the presence of other sensitive functional groups in more complex substrates.
Table 3: Common Reagents for the Oxidation to Chalcone
| Oxidizing Agent | Description |
|---|---|
| Pyridinium chlorochromate (PCC) | A common and reliable reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. |
| Manganese dioxide (MnO₂) | A mild and selective oxidant for allylic and benzylic alcohols. |
| Swern Oxidation | A method using oxalyl chloride or trifluoroacetic anhydride (B1165640), dimethyl sulfoxide (B87167) (DMSO), and a hindered base (e.g., triethylamine). |
| Dess-Martin Periodinane (DMP) | A mild and highly efficient reagent for the oxidation of alcohols to aldehydes or ketones. |
Once synthesized, 1,3-diphenyl-2-propen-1-one becomes a versatile platform for creating a diverse array of chalcone derivatives. nih.govnih.gov The α,β-unsaturated ketone system is susceptible to a variety of transformations, including:
Michael Addition : Nucleophiles can add to the β-carbon of the enone system.
Heterocyclization Reactions : Condensation with dinucleophiles like hydrazine (B178648) or guanidine (B92328) can be used to construct pyrazoline or pyrimidine (B1678525) rings, respectively.
Modification of Aromatic Rings : The phenyl rings can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions.
This two-step process—oxidation of this compound followed by derivatization of the resulting chalcone—provides a powerful and efficient pathway to libraries of potentially bioactive molecules. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including trans-1,3-diphenyl-2-propen-1-ol (B1630848). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) provide a wealth of structural information.
In a typical ¹H NMR spectrum, the aromatic protons of the two phenyl groups appear in the range of δ 7.20-7.42 ppm. The vinyl protons (H-2 and H-3) are particularly diagnostic. The proton at the C-3 position (adjacent to the phenyl group) typically appears as a doublet at approximately δ 6.43 ppm, while the proton at the C-2 position (adjacent to the carbon bearing the hydroxyl group) resonates as a doublet of doublets around δ 6.68 ppm. The large coupling constant between these two protons (approximately 15.8 Hz) is characteristic of a trans configuration of the double bond. The proton attached to the carbon bearing the hydroxyl group (H-1) is observed as a doublet around δ 5.10 ppm. The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet.
Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.20-7.42 | m | - |
| H-2 | 6.68 | dd | 15.8, 7.6 |
| H-3 | 6.48 | d | 15.8 |
| H-1 | 5.10 | d | 7.6 |
| OH | Variable, often a broad singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the two phenyl rings typically show signals in the range of δ 125-143 ppm. The carbon bearing the hydroxyl group (C-1) resonates around δ 49.7 ppm. The olefinic carbons, C-2 and C-3, appear at approximately δ 131.9 ppm and δ 131.3 ppm, respectively.
Table 2: Representative ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C | 125.0 - 143.2 |
| C-2 | 131.9 |
| C-3 | 131.3 |
| C-1 | 49.7 |
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion and its fragments are detected.
For this compound (C₁₅H₁₄O), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 210.27 g/mol . rsc.orgnih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for allylic alcohols include the loss of a water molecule ([M-H₂O]⁺), leading to a fragment at m/z 192. Cleavage of the C-C bond adjacent to the oxygen atom is also a common fragmentation route. The presence of phenyl groups leads to the formation of stable benzyl (B1604629) and tropylium (B1234903) ion fragments, which are often observed in the mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings typically appear as a series of sharp peaks just above 3000 cm⁻¹. The stretching vibration of the C=C double bond in the propenyl chain is expected in the region of 1650-1600 cm⁻¹. The out-of-plane C-H bending vibrations of the trans-disubstituted double bond give a strong absorption band around 965 cm⁻¹. The C-O stretching vibration of the alcohol is typically observed in the 1200-1000 cm⁻¹ region.
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Monitoring and Product Quantification
Gas chromatography-mass spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for monitoring the progress of a chemical reaction and quantifying the products.
In the synthesis of this compound, which is often prepared by the reduction of trans-1,3-diphenyl-2-propen-1-one (chalcone), GC/MS can be used to monitor the reaction. researchgate.net Aliquots of the reaction mixture can be taken at different time intervals and analyzed by GC/MS. The disappearance of the starting material (chalcone) and the appearance of the product (this compound) can be tracked by their respective retention times and mass spectra. This allows for the optimization of reaction conditions and the determination of reaction completion. Furthermore, by using an internal standard, the yield of the product can be accurately quantified. The purity of the final isolated product can also be confirmed by the presence of a single major peak in the GC chromatogram with the corresponding mass spectrum of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in chemical research and quality control, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. For a chiral molecule like this compound, HPLC is indispensable for two critical assessments: determining the chemical purity of a sample and quantifying the relative amounts of its enantiomers, known as the enantiomeric excess (e.e.).
Purity Determination using HPLC
The assessment of chemical purity is a routine application of HPLC, ensuring that a sample of this compound is free from starting materials, by-products, or degradation products. Commercial specifications for this compound often cite a purity of ≥98.0% as determined by HPLC. sigmaaldrich.comchemodex.com This analysis is typically performed using reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.
The principle involves injecting a solution of the compound onto the column. As the mobile phase is pumped through, the compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector set to a wavelength where the aromatic rings of the molecule absorb strongly, measures the concentration of each eluting substance. The purity is then calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition | Rationale |
| Column | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm, 4.6 x 250 mm | Standard reversed-phase column for separation of non-polar to moderately polar organic molecules. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) | Common eluent system for RP-HPLC providing good resolution for aromatic compounds. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate that balances analysis time with separation efficiency. |
| Detection | UV at 254 nm | Aromatic rings in the compound provide strong absorbance at this wavelength for high sensitivity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Enantiomeric Excess (e.e.) Determination
As this compound is a chiral alcohol, it exists as a pair of non-superimposable mirror images called enantiomers. In asymmetric synthesis or resolution studies, determining the enantiomeric excess is crucial as the biological activity of enantiomers can differ significantly. mdpi.com Standard HPLC on an achiral stationary phase cannot distinguish between enantiomers. Therefore, specialized chiral HPLC methods are required.
This is achieved by using a Chiral Stationary Phase (CSP). CSPs are based on a chiral selector molecule that is bonded to the silica support. sigmaaldrich.com These selectors form transient, diastereomeric complexes with the individual enantiomers of the analyte, leading to different interaction strengths and, consequently, different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating the enantiomers of various compounds, including alcohols. mdpi.comsigmaaldrich.com Normal-phase chromatography, using eluents like hexane (B92381) and an alcohol modifier, is often effective for these types of separations. chromatographyonline.com
An alternative, though less direct, method involves derivatizing the racemic alcohol with a chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form a mixture of diastereomeric esters. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral silica gel column. nih.gov
Table 2: Representative Chiral HPLC Method for Enantiomeric Separation of (R)- and (S)-1,3-Diphenyl-2-propen-1-ol
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (Amylose or Cellulose derivative on silica gel), 5 µm, 4.6 x 250 mm | Widely used and effective CSPs for the resolution of racemic alcohols. mdpi.com |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) | Standard normal-phase eluent for polysaccharide-based CSPs, offering good selectivity. chromatographyonline.com |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can improve resolution in chiral separations. |
| Detection | UV at 220 nm or 254 nm | Wavelengths suitable for detecting the phenyl and styryl chromophores. |
| Injection Volume | 5-10 µL | Standard volume for analytical chiral HPLC. |
| Column Temp. | 25 °C | Temperature is carefully controlled as it can significantly impact chiral recognition and selectivity. |
The resulting chromatogram will show two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the areas of these two peaks (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| × 100.
Q & A
Basic Research Questions
Q. What analytical techniques are commonly employed to characterize trans-1,3-Diphenyl-2-propen-1-ol and its reaction products?
- Methodological Answer : 1H-NMR and 13C-NMR spectroscopy in CDCl₃ are standard for structural elucidation. For example, in catalytic oxidation studies, 1H-NMR detects benzaldehyde (δ = 10.02 ppm) and epoxide products, enabling quantification of reaction progress and byproduct formation. Time-resolved NMR analysis is critical for tracking kinetic profiles .
Q. Under what conditions is this compound typically oxidized, and what are the primary products?
- Methodological Answer : Oxidation with polyoxometallate catalysts (0.25 mol%) in chloroform at 60°C yields epoxides (e.g., P13). Prolonged reaction times (24 hours) or residual H₂O₂ may lead to over-oxidation products like benzaldehyde (P14). Solvent choice (e.g., CDCl₃ vs. tert-butanol mixtures) also influences selectivity .
Q. How is this compound utilized in Friedel-Crafts alkylation studies?
- Methodological Answer : The compound serves as a substrate for SiO₂-ZrO₂ mixed oxide-catalyzed Friedel-Crafts reactions, forming substituted cyclopropanes. Post-reaction trans-hydrogenation steps are monitored via GC or NMR to assess cyclopropane stability and stereochemistry .
Advanced Research Questions
Q. How does catalyst loading impact selectivity in the epoxidation of this compound?
- Methodological Answer : Higher catalyst loadings (0.25 mol%) favor epoxide (P13) formation by accelerating the initial oxidation step. Lower loadings (0.10 mol%) result in competitive over-oxidation to benzaldehyde (P14), attributed to slower kinetics and residual peroxide activity. Kinetic studies via NMR reveal time-dependent product distributions .
Q. Why does this compound fail in transition-metal-catalyzed dehydrative thioetherification?
- Methodological Answer : Steric hindrance from the diphenyl groups and the primary alcohol’s electronic configuration impede coordination to metal catalysts. Contrastingly, tertiary benzyl alcohols react efficiently in such systems, highlighting substrate-specific limitations .
Q. What strategies enhance the compound’s utility in Au(III)/TPPMS-catalyzed Friedel-Crafts benzylation?
- Methodological Answer : The allylic alcohol structure enables efficient coupling with aromatic thiols in aqueous conditions (82% yield for product 3h). This contrasts with propargylic or benzyl alcohols, which fail due to electronic mismatches. Reaction optimization includes pH control and catalyst recycling .
Q. How do competing pathways complicate oxidation, and how can they be mitigated?
- Methodological Answer : Competing epoxidation, C=C cleavage (to benzaldehyde), and dimerization require precise control of:
- Temperature : Elevated temperatures (60°C) accelerate desired pathways.
- Oxidant stoichiometry : Quenching residual H₂O₂ post-reaction minimizes over-oxidation.
- Catalyst design : Polyoxometallates improve selectivity by suppressing radical side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
